molecular formula C28H42O4 B12778694 Sargachromanol F CAS No. 856414-55-6

Sargachromanol F

Cat. No.: B12778694
CAS No.: 856414-55-6
M. Wt: 442.6 g/mol
InChI Key: HIGHTOPFNURUCC-OPOQHEMHSA-N
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Description

Sargachromanol F is a naturally occurring compound isolated from the brown alga Sargassum siliquastrumThis compound has garnered significant interest due to its potential anti-inflammatory and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sargachromanol F involves several steps, starting from the extraction of the brown alga Sargassum siliquastrum. The compound is then isolated and purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes to achieve higher yields and purity. The use of biotechnological approaches, such as the cultivation of Sargassum siliquastrum in controlled environments, is being explored to ensure a sustainable supply of the raw material .

Chemical Reactions Analysis

Types of Reactions: Sargachromanol F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the methoxy and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sargachromanol F involves its interaction with various molecular targets and pathways. It modulates the production of inflammatory markers such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), prostaglandin E₂ (PGE₂), and cyclooxygenase-2 (COX-2). Additionally, it inhibits the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which play crucial roles in the inflammatory response .

Comparison with Similar Compounds

Sargachromanol F is part of a larger family of sargachromanols, which includes compounds such as Sargachromanol A, B, C, D, E, G, and others. These compounds share similar structural features but differ in their functional groups and biological activities. For instance, Sargachromanol C contains a 9’-hydroxyl group with R-configuration, while this compound has a methoxy group at C-9’ and a hydroxyl group with R-configuration at C-10’.

Properties

CAS No.

856414-55-6

Molecular Formula

C28H42O4

Molecular Weight

442.6 g/mol

IUPAC Name

(2R)-2-[(3E,7E,10R)-10-hydroxy-9-methoxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,8-dimethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C28H42O4/c1-19(2)16-25(30)27(31-7)21(4)12-8-10-20(3)11-9-14-28(6)15-13-23-18-24(29)17-22(5)26(23)32-28/h11-12,16-18,25,27,29-30H,8-10,13-15H2,1-7H3/b20-11+,21-12+/t25-,27?,28-/m1/s1

InChI Key

HIGHTOPFNURUCC-OPOQHEMHSA-N

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/C([C@@H](C=C(C)C)O)OC)O

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(C(C=C(C)C)O)OC)O

Origin of Product

United States

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